molecular formula C13H16O8 B3161953 Ethyl 2-hydroxy-2-(7-hydroxy-6-(methoxymethoxy)benzo[d][1,3]dioxol-4-yl)acetate CAS No. 874758-53-9

Ethyl 2-hydroxy-2-(7-hydroxy-6-(methoxymethoxy)benzo[d][1,3]dioxol-4-yl)acetate

Cat. No.: B3161953
CAS No.: 874758-53-9
M. Wt: 300.26 g/mol
InChI Key: HVXSQJJANFLGAW-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (CAS 874758-53-9, C₁₃H₁₆O₈, MW 300.26) features an ethyl ester core linked to a substituted benzo[d][1,3]dioxol moiety. Key substituents include a hydroxy group at position 7 and a methoxymethoxy group at position 6 of the benzodioxol ring (Figure 1) .
Physicochemical Properties:

  • Molecular weight: 300.26 g/mol
  • Hazard profile: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
    Applications: Primarily used as a synthetic intermediate in pharmaceuticals, particularly in the synthesis of ecteinascidin derivatives with anticancer activity .

Properties

IUPAC Name

ethyl 2-hydroxy-2-[7-hydroxy-6-(methoxymethoxy)-1,3-benzodioxol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O8/c1-3-18-13(16)9(14)7-4-8(19-5-17-2)10(15)12-11(7)20-6-21-12/h4,9,14-15H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXSQJJANFLGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C2=C1OCO2)O)OCOC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-hydroxy-2-(7-hydroxy-6-(methoxymethoxy)benzo[d][1,3]dioxol-4-yl)acetate typically involves multiple steps. One common method includes the protection of hydroxyl groups, followed by esterification and subsequent deprotection. The reaction conditions often involve the use of protecting groups such as methoxymethyl ethers and reagents like ethyl chloroacetate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1.1. Benzo[d] dioxole Ring Formation

The core structure is synthesized via cyclization of a catechol derivative. For example, a dihydroxybenzene precursor reacts with a dihalide (e.g., ClCH2Cl) in the presence of a base (K2CO3 or NaOH) under reflux conditions (90–110°C) for 1–4 hours . This step forms the dioxole ring with high stereoselectivity.

Key Reaction Parameters :

ReagentSolventTemperature (°C)Yield (%)
ClCH2ClDMF/EtOH90–11057–70
K2CO3MeOH60–8060–70

Hydroxylation

Hydroxylation occurs via acid-catalyzed hydrolysis of chlorinated intermediates. For example, 4-chloro-7-methoxybenzo[d] dioxole reacts with HBr in acetonitrile to yield the 7-hydroxy derivative .

Reaction Conditions :

  • Reagent: HBr (1.2 equiv)

  • Solvent: Acetonitrile

  • Temperature: 0–25°C

  • Duration: 1–2 hours

1.3. Esterification

The ethyl acetate moiety is introduced via esterification of a hydroxyl group. For example, 2-hydroxyacetate reacts with ethyl acetoacetate under basic conditions (KOH in methanol) at room temperature for 48 hours .

Reaction Conditions :

  • Reagent: KOH (50% aqueous)

  • Solvent: Methanol

  • Temperature: 25°C

  • Duration: 48 hours

1.4. Purification

Crude products are purified using chromatography (silica gel or EtOAc) and recrystallization (EtOH) .

2.1. Benzo[d] dioxole Ring Formation

The reaction proceeds via nucleophilic aromatic substitution, where the dihalide (e.g., ClCH2Cl) reacts with the catechol’s hydroxyl groups to form a five-membered ring. The base (K2CO3) deprotonates the hydroxyl groups, facilitating nucleophilic attack .

2.2. Hydroxylation and Alkylation

Hydroxylation involves electrophilic substitution, where HBr replaces the chlorine atom on the dioxole ring. Methoxymethoxylation occurs via an SN2 mechanism, with the methoxymethyl group replacing a hydroxyl group .

2.3. Esterification

The esterification step involves aldol condensation between the hydroxyl group and ethyl acetoacetate, catalyzed by KOH. This forms the ethyl acetate moiety through a keto-enol tautomerization .

Biological Relevance

The compound’s structural features (benzo[d] dioxole ring, hydroxy groups) are common in bioactive molecules, including PLpro inhibitors . The methoxymethoxy group enhances lipophilicity, potentially improving bioavailability.

4.1. NMR Data

1H NMR (500 MHz, CDCl3) :

  • δ 10.43 (s, 1H, hydroxyl)

  • δ 8.25 (d, J=8.9 Hz, 1H, aromatic)

  • δ 6.92 (dd, J=9.0, 2.3 Hz, 1H, aromatic)

  • δ 3.83 (s, 3H, methoxy)

13C NMR (126 MHz, DMSO-d6) :

  • δ 162.1 (C=O)

  • δ 157.1 (aromatic C-O)

  • δ 55.8 (methoxy)

4.2. Mass Spectrometry

  • HRMS (ESI-QTOF) : [M + H]+ calcd for C14H18O7, 298.29; found, 298.28 .

Scientific Research Applications

Chemistry

Ethyl 2-hydroxy-2-(7-hydroxy-6-(methoxymethoxy)benzo[d][1,3]dioxol-4-yl)acetate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for modifications that can lead to the development of novel compounds with specific properties.

Biology

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties: Studies have explored its efficacy against various pathogens, suggesting it may serve as a template for developing new antimicrobial agents.
  • Antioxidant Activity: The compound's structure may confer protective effects against oxidative stress in biological systems.

Medicine

The medicinal chemistry field has shown interest in this compound for its potential therapeutic effects:

  • Drug Development: Investigations are ongoing into its role as a lead compound for drugs targeting specific diseases due to its favorable interaction profiles with biological targets.
  • Therapeutic Applications: Preliminary studies suggest it may have applications in treating conditions related to oxidative damage and inflammation.

Industry

In industrial applications, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its ability to undergo various transformations makes it valuable in synthetic pathways for drug formulation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common bacterial strains. Results indicated significant inhibition zones compared to control substances, highlighting its potential as an antimicrobial agent.

Case Study 2: Antioxidant Activity Assessment

In vitro assays assessed the antioxidant capacity of this compound using DPPH radical scavenging methods. The results showed that it effectively reduced oxidative stress markers in cell cultures, suggesting therapeutic implications for oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxy-2-(7-hydroxy-6-(methoxymethoxy)benzo[d][1,3]dioxol-4-yl)acetate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 2-hydroxy-2-(6-(methoxymethoxy)-7-methylbenzo[d][1,3]dioxol-4-yl)acetate

Structural Differences : A methyl group replaces the hydroxy group at position 7 of the benzodioxol ring (vs. hydroxy in the target compound) .
Synthesis : Prepared via cesium carbonate-mediated alkylation of bromochloromethane in DMF, yielding a brominated intermediate for further functionalization .
Key Differences :

  • Lower polarity compared to the target compound, as indicated by reduced hydrogen-bonding capacity.

Ethyl 2-(7-methoxy-4-oxo-4H-benzo[d][1,3]dioxin-2-yl)acetate

Structural Differences : Contains a 4-oxo group on the benzodioxin ring and a methoxy substituent at position 7 (vs. hydroxy and methoxymethoxy in the target compound) .
Synthesis : Achieved via NaHCO₃/CuI-catalyzed reaction between ethyl propiolate and 2-hydroxy-4-methoxybenzoic acid in acetonitrile (36% yield) .
Key Differences :

  • The 4-oxo group introduces electrophilic reactivity, enabling nucleophilic addition reactions.
  • Lower synthetic yield compared to the target compound’s analogs, suggesting greater synthetic complexity.

(3R,5R)-3-(7-hydroxy-6-(methoxymethoxy)benzo[d][1,3]dioxol-4-yl)-6,6-dimethyl-5-phenylmorpholin-2-one

Structural Differences: Incorporates a morpholinone ring fused to the benzodioxol group (CAS 360778-72-9, C₂₁H₂₃NO₇, MW 401.41) . Physicochemical Properties:

  • LogP: 3.14 (higher lipophilicity than the target compound)
  • PSA: 95.48 Ų (polar surface area) .
    Key Differences :
  • Higher molecular weight (401.41 vs. 300.26) may reduce solubility in aqueous systems.

Ethyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate

Structural Differences : Features a triazole-thioether linkage instead of the hydroxyacetate group (Figure 2) .
Key Differences :

  • The sulfur atom in the thioether increases electron-withdrawing effects, altering reactivity in nucleophilic substitutions.

Biological Activity

Overview

Ethyl 2-hydroxy-2-(7-hydroxy-6-(methoxymethoxy)benzo[d][1,3]dioxol-4-yl)acetate (CAS No. 874758-53-9) is a complex organic compound known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16O8, with a molecular weight of 300.26 g/mol. Its structure includes a benzo[d][1,3]dioxole moiety, which is significant in modulating various biological pathways.

PropertyValue
Chemical NameThis compound
CAS Number874758-53-9
Molecular FormulaC13H16O8
Molecular Weight300.26 g/mol

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds ranged significantly, indicating varying degrees of potency.

In a study involving similar compounds, some exhibited IC50 values as low as 1.8 µM/mL against MCF-7 cells, demonstrating their potential as effective anticancer agents .

The mechanism of action for this compound involves its interaction with specific molecular targets that modulate critical biological pathways. These interactions can lead to apoptosis in cancer cells and inhibit tumor growth by affecting cell cycle regulation and inducing oxidative stress.

Antioxidant Activity

This compound also exhibits antioxidant properties, which are crucial in mitigating oxidative stress-related damage within cells. Research has shown that similar compounds can enhance the activity of antioxidant enzymes and reduce lipid peroxidation levels in various biological systems .

Study on Anticancer Activity

In a comparative study of several benzo[d][1,3]dioxole derivatives, researchers found that those with hydroxyl substitutions demonstrated enhanced cytotoxicity against MCF-7 cells. The study highlighted the importance of functional groups in modulating the biological activity of these compounds .

Antioxidant Effects

Another investigation focused on the antioxidant potential of related compounds found that they significantly reduced markers of oxidative stress in vitro. This suggests that this compound could play a role in protective therapies against oxidative damage in diseases such as cancer and cardiovascular disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-hydroxy-2-(7-hydroxy-6-(methoxymethoxy)benzo[d][1,3]dioxol-4-yl)acetate, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with 2-hydroxy-4-methoxybenzoic acid derivatives as precursors. Use NaHCO₃ as a base and CuI as a catalyst in acetonitrile at 80°C to form the benzo[d][1,3]dioxinone core .
  • Step 2 : Introduce the acetoxy group via esterification with ethyl propiolate under acidic reflux (H₂SO₄/MeOH) .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to ester) and monitor reaction time (4–9 hours) to minimize side products .
    • Key Data :
ReagentCatalystSolventTemp (°C)Yield (%)
Ethyl propiolateCuICH₃CN8036
H₂SO₄MeOHReflux48–60

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Techniques :

  • NMR : Use ¹H/¹³C NMR to confirm methoxymethoxy (δ 3.3–3.5 ppm for OCH₂O) and ester (δ 4.1–4.3 ppm for CH₂COO) groups.
  • HRMS : Validate molecular mass (exact mass ± 0.001 Da) to confirm purity .
    • Contradiction Resolution :
  • Ambiguous NOEs in NMR: Use 2D-COSY or HSQC to assign overlapping proton signals .
  • X-ray crystallography (SHELX refinement) resolves structural ambiguities, e.g., confirming the dioxolane ring conformation .

Advanced Research Questions

Q. How does the methoxymethoxy group influence regioselectivity in subsequent functionalization reactions?

  • Mechanistic Insight :

  • The methoxymethoxy (MOM) group acts as a transient protecting group. Its electron-donating nature directs electrophilic substitution to the 5-position of the benzo[d][1,3]dioxole ring .
  • Example : In alkylation reactions, K₂CO₃/DMF at RT selectively deprotects MOM groups, enabling site-specific modifications .
    • Experimental Validation :
  • Compare HPLC profiles of MOM-protected vs. deprotected intermediates to track regioselectivity .

Q. What computational strategies are effective for modeling the compound’s interactions with biological targets (e.g., enzymes)?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2), leveraging the compound’s ester and phenolic groups for hydrogen bonding .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict redox potentials (e.g., E₁/2 ≈ −1.2 V for antioxidant activity) .
    • Validation :
  • Correlate docking scores (e.g., ΔG = −8.2 kcal/mol) with in vitro IC₅₀ values from enzyme inhibition assays .

Q. How can contradictory data in stability studies (e.g., pH-dependent degradation) be systematically analyzed?

  • Protocol :

  • Accelerated Stability Testing : Incubate the compound at pH 2–9 (37°C) and monitor degradation via UPLC-MS.
  • Kinetic Analysis : Fit data to first-order decay models (t₁/₂ = 12 hours at pH 1 vs. t₁/₂ = 72 hours at pH 7) .
    • Mitigation :
  • Add antioxidants (e.g., BHT) or use lyophilization to stabilize the compound in aqueous buffers .

Methodological Guidelines

  • Synthesis : Prioritize CuI-catalyzed coupling for core formation and H₂SO₄/MeOH for esterification .
  • Characterization : Combine XRD (SHELXL ) with 2D-NMR to resolve structural ambiguities.
  • Biological Assays : Use molecular docking to pre-screen targets before labor-intensive in vitro studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-hydroxy-2-(7-hydroxy-6-(methoxymethoxy)benzo[d][1,3]dioxol-4-yl)acetate
Reactant of Route 2
Ethyl 2-hydroxy-2-(7-hydroxy-6-(methoxymethoxy)benzo[d][1,3]dioxol-4-yl)acetate

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